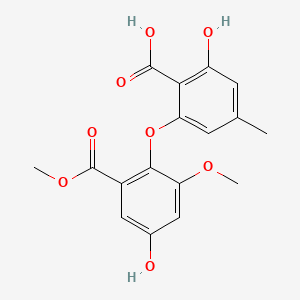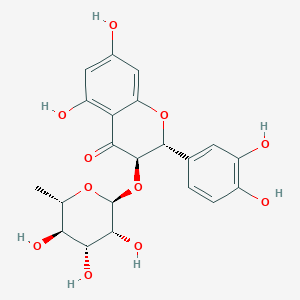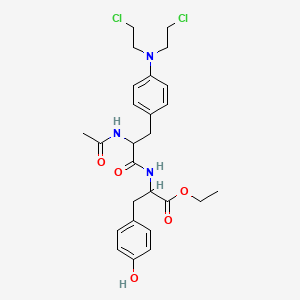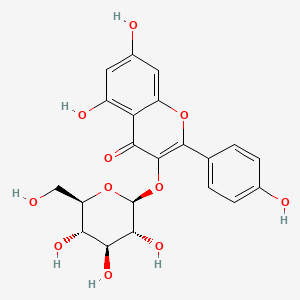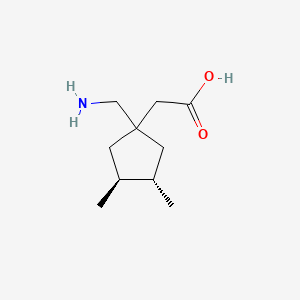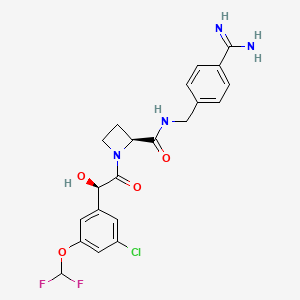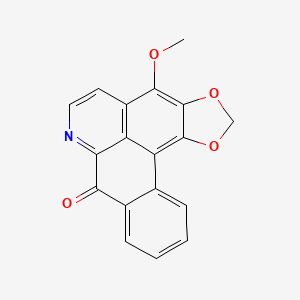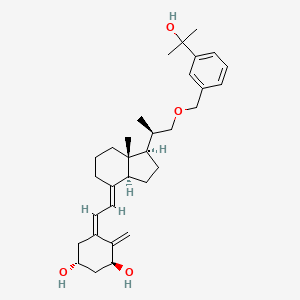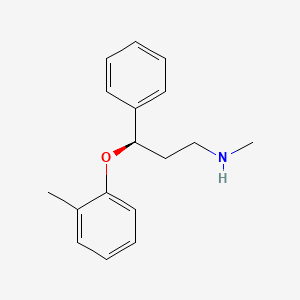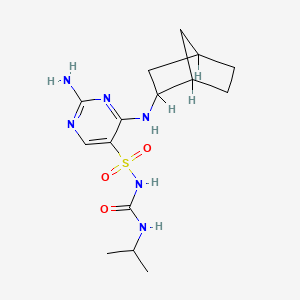
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.
Wissenschaftliche Forschungsanwendungen
Novel Diuretic Actions
- AY-31,906, a compound closely related to the chemical , showed potent diuretic and natriuretic activity, suggesting potential applications in conditions requiring diuresis. It was found to be more potent than furosemide in rats and dogs, with a relative potassium-sparing effect. This could indicate its usefulness in managing fluid balance without severely affecting potassium levels (Ackerman et al., 1989).
Synthesis of Derivatives
- Research has been conducted on synthesizing derivatives of pyrimidine, like 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide, for potential antifolate applications. These derivatives could be significant in developing new medications or research tools (Mohammed, Ahmed, & Abachi, 2016).
Stereocontrolled Syntheses
- The compound has been used in the stereocontrolled synthesis of kainoid amino acids, indicating its role in advanced synthetic chemistry for producing complex molecules. These syntheses are crucial in drug development and biological research (Hodgson, Hachisu, & Andrews, 2005).
Reactions with Bis-electrophiles
- 2-Amino-1,4-dihydropyrimidines, structurally related to the compound , have been reacted with bis-electrophiles to produce novel heterocycles. These reactions are vital in medicinal chemistry for creating new molecular structures with potential biological activities (Arnold, Laporte, Anderson, & Wipf, 2013).
Potential in Ocular Applications
- Some studies have synthesized derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides, which show promise as carbonic anhydrase inhibitors for ocular hypotensive agents. This could suggest applications in treating conditions like glaucoma (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).
Eigenschaften
CAS-Nummer |
124788-46-1 |
|---|---|
Produktname |
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide |
Molekularformel |
C15H24N6O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20) |
InChI-Schlüssel |
ZJGXCMUCLPBLHI-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide AY 31906 AY-31,906 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



